molecular formula C10H9Cl2N3 B3017088 4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine CAS No. 895929-20-1

4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine

Cat. No.: B3017088
CAS No.: 895929-20-1
M. Wt: 242.1
InChI Key: ACUOMNKXCGSWCA-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine ( 895929-20-1) is an organic compound with the molecular formula C 10 H 9 Cl 2 N 3 and a molecular weight of 242.11 g/mol . This reagent belongs to the class of 1H-pyrazol-3-amines, which are nitrogen-containing heterocycles of significant interest in chemical synthesis and pharmaceutical research. Pyrazolo-fused heterocyclic systems, such as pyrazoloquinolines, are prominent scaffolds in medicinal chemistry and materials science . These structures are frequently investigated for their diverse biological activities and photophysical properties. As a functionalized pyrazole derivative, this compound serves as a versatile synthetic building block (or synthetic intermediate) for the construction of more complex molecules. Its molecular structure features both a chloro substituent and a 2-chlorobenzyl group, making it a valuable precursor for further functionalization through metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization reactions . Researchers utilize this compound in the development of potential pharmacologically active substances and novel heterocyclic systems. Handling Note: Please refer to the Safety Data Sheet (SDS) for proper handling and storage instructions. Intended Use: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c11-8-4-2-1-3-7(8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUOMNKXCGSWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895929-20-1
Record name 4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazol-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine typically involves the reaction of 2-chlorobenzyl chloride with 4-chloro-1H-pyrazol-3-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrazole-3-amine derivatives with diverse substitutions on the benzyl group and pyrazole ring.

Substituent Variations on the Benzyl Group
Compound Name Substituent on Benzyl Molecular Formula Molecular Weight CAS Number Purity Key Differences
4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine (Target) 2-Cl C₁₀H₉Cl₂N₃ 242.11 Not available N/A Reference compound
4-Chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine 4-Cl C₁₀H₉Cl₂N₃ 242.11 957006-05-2 95% Chlorine at para position on benzyl
4-Chloro-1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine 2-Cl, 4-F C₁₀H₈Cl₂FN₃ 260.10 1001757-50-1 95% Additional fluorine at position 4
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine 3-F C₁₀H₉ClFN₃ 225.65 1001757-55-6 95% Fluorine instead of chlorine at position 3
4-Chloro-1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-3-amine 2-Cl, 6-Cl C₁₀H₈Cl₃N₃ 276.55 1004194-66-4 95% Dichloro substitution enhances steric bulk

Key Observations :

  • Halogen Position : Moving the chlorine from the ortho (target compound) to para position (CAS 957006-05-2) may alter electronic effects and molecular packing .
  • Dichloro Substitution : Compounds like CAS 1004194-66-4 exhibit higher molecular weight and steric hindrance, which could impact receptor binding .
Substituent Variations on the Pyrazole Ring
Compound Name Pyrazole Substituent Molecular Formula Molecular Weight CAS Number Key Differences
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine 4-CH₃ C₁₀H₁₀ClN₃ 207.66 1249384-77-7 Methyl group instead of chlorine
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine 4-Br, thiophene C₈H₇BrClN₃S 299.08 1342776-55-9 Bromine and heterocyclic substituent

Key Observations :

  • Methyl vs. Chlorine : Replacing chlorine with a methyl group (CAS 1249384-77-7) reduces electronegativity and may increase lipophilicity .
  • Bromine and Heterocycles : Bromine substitution (CAS 1342776-55-9) and thiophene incorporation introduce distinct electronic and steric profiles .
Complex Substituents
Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Features
4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine Pyridinyl-TFMe C₉H₇ClF₃N₄ 299.08 Not available Trifluoromethylpyridine enhances π-π interactions
3-(2-(2-Chlorobenzyl)-1H-benzo[d]imidazol-5-yl)-1-... (A-928605) Benzoimidazole-pyrazolyl core C₂₃H₂₅ClN₇O 469.94 1229236-86-5 Kinase inhibitor with clinical relevance

Key Observations :

    Biological Activity

    4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-inflammatory agent. This article synthesizes current research findings on the biological activities of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

    Chemical Structure and Properties

    The compound features a pyrazole ring substituted at the 4-position with a chlorine atom and at the 1-position with a chlorobenzyl group, which enhances its hydrophobicity and may influence its bioavailability and interaction with biological targets.

    Property Details
    Molecular Formula C10H9Cl2N3
    Molecular Weight 246.11 g/mol
    Solubility Moderate in organic solvents; aqueous solubility varies
    Chlorine Substituents Enhances binding affinity through halogen bonding

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrazole moiety allows for hydrogen bonding and π-π stacking interactions, while the chloro groups may enhance binding affinity through hydrophobic interactions.

    Antimicrobial Activity

    Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

    Anti-inflammatory Activity

    The compound has also been investigated for its anti-inflammatory effects. It has demonstrated the ability to reduce inflammatory markers in cell cultures, indicating its potential utility in managing inflammatory diseases.

    Case Study 1: Anticancer Activity

    A study evaluated the anticancer properties of pyrazole derivatives, including this compound, against glioblastoma cell lines. The compound showed promising results by inhibiting cell proliferation and inducing apoptosis in cancer cells while exhibiting lower cytotoxicity towards non-cancerous cells .

    Case Study 2: Kinase Inhibition

    Further investigation into the compound's mechanism revealed that it acts as a kinase inhibitor, specifically targeting AKT2/PKBβ pathways associated with glioma malignancy. This inhibition correlates with reduced tumor growth in preclinical models, highlighting its potential as a therapeutic agent for glioma treatment .

    Research Findings Summary

    Activity IC50/EC50 Values Notes
    AntimicrobialVaries by strainEffective against multiple bacterial strains
    Anti-inflammatoryIC50 = 60 μg/mLComparable to standard anti-inflammatory drugs
    Anticancer (glioblastoma)EC50 = nM rangeSelectively toxic to cancer cells
    Kinase InhibitionLow micromolar rangeSpecific inhibition of AKT2/PKBβ

    Q & A

    Basic: What synthetic methodologies are effective for preparing 4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine?

    Answer:
    The compound can be synthesized via multi-step routes involving condensation, cyclization, and functionalization. Key steps include:

    • Copper(I)-catalyzed coupling : A method adapted from related pyrazole derivatives uses copper(I) bromide and cesium carbonate to facilitate aryl-amine coupling. For example, substituting pyridinyl groups with chlorobenzyl moieties under mild conditions (35°C, 48 hours) achieved a 17.9% yield in a similar scaffold .
    • Mannich reaction : Functionalization of the pyrazole core with diaza-crown ethers or other amines via Mannich reactions (e.g., using methoxymethyl-substituted reagents) enables introduction of secondary amine groups, as demonstrated in structurally analogous compounds .
    • Cyclization of hydrazides : Cyclization of substituted benzoic acid hydrazides with phosphorus oxychloride (120°C) is a viable route for pyrazole ring formation, though substituent positioning requires precise stoichiometric control .

    Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

    Answer:

    • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (mean C–C: 0.002–0.013 Å) and dihedral angles, essential for confirming regioselectivity in chlorobenzyl substitution. For example, SC-XRD of a fluorophenyl-pyrazole analog confirmed planar geometry (R factor: 0.031–0.081) .
    • NMR spectroscopy : 1H^1H and 13C^13C NMR identify substituent effects. Chlorine atoms induce downfield shifts (e.g., δ 8.87 ppm for aromatic protons in pyridinyl analogs) .
    • IR spectroscopy : Absorption bands (e.g., 3298 cm1^{-1} for N–H stretching) validate amine group presence .

    Basic: How can preliminary biological activity screening be designed for this compound?

    Answer:

    • Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus). Analogous pyrazoles showed MIC values of 12.5–50 µg/mL, with activity linked to halogen substitution .
    • Enzyme inhibition : Screen against carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO2_2 hydration. Mono-Mannich base analogs exhibited IC50_{50} values <1 µM, suggesting potential for anxiolytic applications .

    Advanced: How can synthetic yields be optimized for low-yielding steps?

    Answer:

    • Catalyst screening : Replace copper(I) bromide with palladium catalysts (e.g., Pd(OAc)2_2) to enhance coupling efficiency. In similar systems, Pd catalysts improved yields from <20% to >50% .
    • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) increase reaction rates but may promote side reactions. Ternary solvent systems (e.g., DMSO/THF) balance solubility and reactivity .
    • Temperature gradients : Stepwise heating (35°C → 80°C) minimizes decomposition of thermally sensitive intermediates .

    Advanced: What computational tools aid in predicting reactivity and binding modes?

    Answer:

    • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states for cyclization). ICReDD’s workflow integrates DFT with experimental data to predict optimal conditions .
    • Molecular docking : AutoDock Vina or Schrödinger Suite can simulate binding to biological targets (e.g., hCA II). Chlorine atoms enhance hydrophobic interactions in enzyme pockets .

    Advanced: How to resolve contradictions in reported biological activity data?

    Answer:

    • Assay standardization : Control variables like bacterial strain (ATCC vs. clinical isolates) and growth phase (log vs. stationary). Discrepancies in MIC values often arise from inoculum size differences .
    • Structure-activity relationship (SAR) : Compare substituent effects. For example, 2-chlorobenzyl groups may sterically hinder binding compared to 4-chloro analogs .

    Advanced: What strategies enable selective functionalization of the pyrazole core?

    Answer:

    • Protecting groups : Use Boc or Fmoc to shield the amine during halogenation. For example, Boc-protected pyrazoles undergo regioselective chlorination at C4 .
    • Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl groups at C5. Boronate esters (e.g., dioxaborolans) are stable intermediates for this purpose .

    Advanced: How to assess stability under physiological conditions?

    Answer:

    • pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via HPLC. Chlorobenzyl groups enhance stability in acidic environments (t1/2_{1/2} >24 hours at pH 2) .
    • Light/thermal stability : Accelerated aging studies (40°C/75% RH) identify degradation products. Amine oxidation is a common pathway, mitigated by inert-atmosphere storage .

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